molecular formula C10H8BrNO4 B13532902 6-Bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylicacid

6-Bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylicacid

Cat. No.: B13532902
M. Wt: 286.08 g/mol
InChI Key: NMQVKNLJDHIPEB-UHFFFAOYSA-N
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Description

6-Bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a heterocyclic compound with a molecular formula of C10H8BrNO4 and a molecular weight of 286.08 g/mol . It is a derivative of quinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry.

Properties

Molecular Formula

C10H8BrNO4

Molecular Weight

286.08 g/mol

IUPAC Name

6-bromo-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid

InChI

InChI=1S/C10H8BrNO4/c11-5-1-2-7-6(3-5)10(16,9(14)15)4-8(13)12-7/h1-3,16H,4H2,(H,12,13)(H,14,15)

InChI Key

NMQVKNLJDHIPEB-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(C1(C(=O)O)O)C=C(C=C2)Br

Origin of Product

United States

Preparation Methods

The synthesis of 6-bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the bromination of 4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. One common method is the hydrolysis of the corresponding esters using an approximately 2.8 M solution of hydrochloric acid in acetic acid with low water content . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include various substituted quinoline derivatives.

Scientific Research Applications

6-Bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: It serves as a building block for compounds with potential biological activities, such as antimicrobial and anticancer agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of DNA synthesis or disruption of cellular processes .

Comparison with Similar Compounds

Similar compounds include:

    6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid: Lacks the hydroxyl group at position 4.

    4-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid: Lacks the bromine atom at position 6.

    4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Differs in the position of the carboxylic acid group.

The uniqueness of 6-bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

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